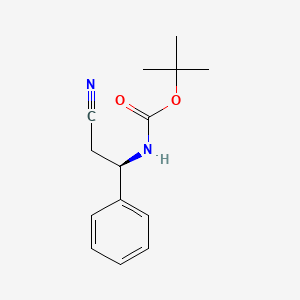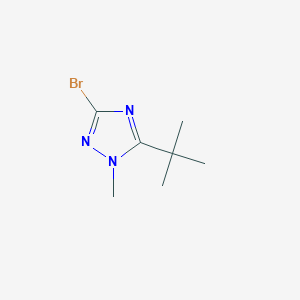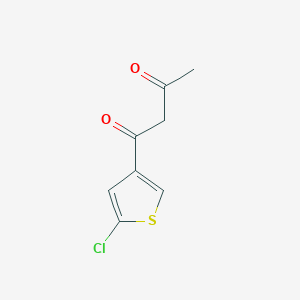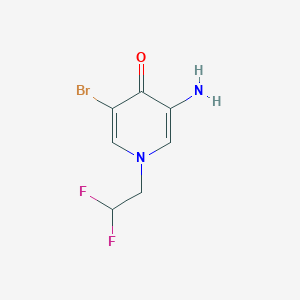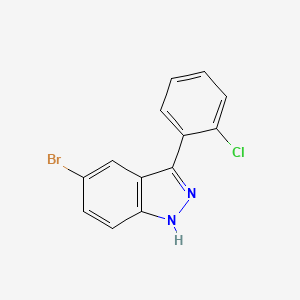
1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one is a halogenated aromatic hydroxyl ketone It is known for its unique chemical structure, which includes bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one can be synthesized through several methods. One common approach involves the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt . Another method includes the reaction of 3-bromo-5-chloro-2-hydroxyacetophenone with appropriate aldehydes to form corresponding chalcones and structurally related dienones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.
Major Products Formed
Major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses.
Applications De Recherche Scientifique
1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and hydroxyl groups allows it to form specific interactions with these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-chloro-2-hydroxyacetophenone: A closely related compound with similar functional groups.
2-Bromo-4’-hydroxyacetophenone: Another halogenated aromatic hydroxyl ketone with different substitution patterns.
Uniqueness
1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one is unique due to its specific combination of bromine, chlorine, and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H10BrClO2 |
|---|---|
Poids moléculaire |
277.54 g/mol |
Nom IUPAC |
1-(3-bromo-5-chloro-2-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H10BrClO2/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,14H,2-3H2,1H3 |
Clé InChI |
YEPGWVTVGNPKBG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=C(C(=CC(=C1)Cl)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


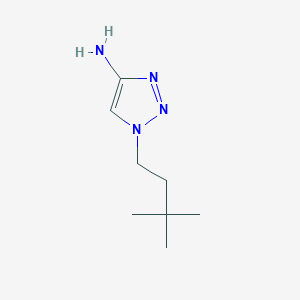
![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)
![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)
![3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13075040.png)
![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)
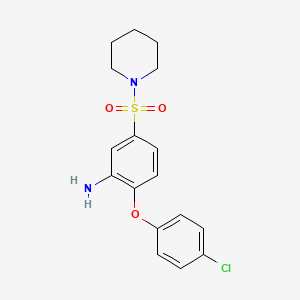
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)

